molecular formula C11H15N3O3 B14910277 n-Allyl-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

n-Allyl-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B14910277
M. Wt: 237.25 g/mol
InChI Key: LHHQPRDIGAUXDP-UHFFFAOYSA-N
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Description

n-Allyl-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a chemical compound with a complex structure that includes an allyl group, a methoxyethyl group, and a dihydropyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Allyl-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dihydropyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the dihydropyridazine ring.

    Introduction of the Allyl Group: The allyl group is introduced through an alkylation reaction using allyl halides in the presence of a base.

    Attachment of the Methoxyethyl Group: The methoxyethyl group is attached via an etherification reaction using methoxyethyl halides.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

n-Allyl-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the allyl or methoxyethyl groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

n-Allyl-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-Allyl-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • n-Allyl-1-ethyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide
  • n-Allyl-2-imino-1-(2-methoxyethyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide

Uniqueness

n-Allyl-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups and the dihydropyridazine core

Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

1-(2-methoxyethyl)-6-oxo-N-prop-2-enylpyridazine-3-carboxamide

InChI

InChI=1S/C11H15N3O3/c1-3-6-12-11(16)9-4-5-10(15)14(13-9)7-8-17-2/h3-5H,1,6-8H2,2H3,(H,12,16)

InChI Key

LHHQPRDIGAUXDP-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C=CC(=N1)C(=O)NCC=C

Origin of Product

United States

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